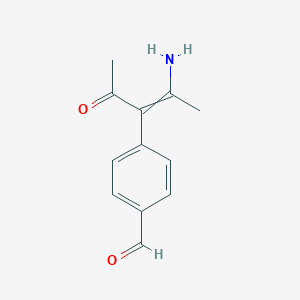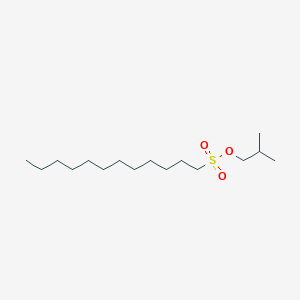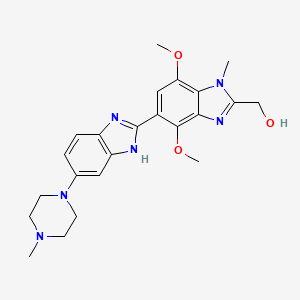![molecular formula C13H22O4 B12573749 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol CAS No. 188859-82-7](/img/structure/B12573749.png)
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is an organic compound that features a furan ring, a propoxy group, and a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol typically involves the following steps:
Formation of the furan-2-yl propoxy group: This can be achieved by reacting furan-2-yl methanol with propyl bromide in the presence of a base such as potassium carbonate.
Attachment to the propane-1,3-diol backbone: The furan-2-yl propoxy group is then reacted with 2-ethylpropane-1,3-diol under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups on the propane-1,3-diol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted diols and ethers.
Applications De Recherche Scientifique
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The furan ring and diol groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-2-{[1-(thiophen-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a thiophene ring instead of a furan ring.
2-Ethyl-2-{[1-(pyridin-2-yl)propoxy]methyl}propane-1,3-diol: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Ethyl-2-{[1-(furan-2-yl)propoxy]methyl}propane-1,3-diol is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
188859-82-7 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-ethyl-2-[1-(furan-2-yl)propoxymethyl]propane-1,3-diol |
InChI |
InChI=1S/C13H22O4/c1-3-11(12-6-5-7-16-12)17-10-13(4-2,8-14)9-15/h5-7,11,14-15H,3-4,8-10H2,1-2H3 |
Clé InChI |
SMKKMEDRUDJVHO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CO1)OCC(CC)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)




![2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol](/img/structure/B12573725.png)

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)
![Pentanoic acid, 5-oxo-5-[[4-(2-phenylethenyl)phenyl]amino]-](/img/structure/B12573739.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)
![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)
